2-Bromo-5-chlorophenylacetonitrile
Overview
Description
2-Bromo-5-chlorophenylacetonitrile is an organic compound that belongs to the class of nitriles. It is commonly used as a reagent and building block in the synthesis of other chemicals. This compound is known for its unique properties and is utilized in various fields including medical, environmental, and industrial research .
Preparation Methods
The synthesis of 2-Bromo-5-chlorophenylacetonitrile can be achieved through several methods. One common synthetic route involves the reaction of 2-Bromo-5-fluorobenzyl bromide with potassium thiocyanate. The reaction is typically carried out in ethanol and water under reflux conditions for about 4 hours . Another method involves the use of commercially available starting materials and involves a series of steps including heating, extraction, and purification .
Chemical Reactions Analysis
2-Bromo-5-chlorophenylacetonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include potassium cyanide, ethanol, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Bromo-5-chlorophenylacetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the synthesis of pharmaceuticals and other biologically active compounds.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of various industrial chemicals and materials .
Mechanism of Action
The mechanism by which 2-Bromo-5-chlorophenylacetonitrile exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, leading to the formation of new chemical bonds. The exact molecular targets and pathways depend on the specific application and reaction conditions .
Comparison with Similar Compounds
2-Bromo-5-chlorophenylacetonitrile can be compared with other similar compounds such as:
2-Bromo-5-chloropyridine: Used in agrochemicals and pharmaceuticals.
5-Bromo-2-chlorobenzoic acid: Used in the synthesis of various organic compounds.
2-Bromo-5-chloroaniline: Used in the production of dyes and pigments.
What sets this compound apart is its unique combination of bromine and chlorine atoms on the phenyl ring, which provides distinct reactivity and versatility in chemical synthesis .
Properties
IUPAC Name |
2-(2-bromo-5-chlorophenyl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClN/c9-8-2-1-7(10)5-6(8)3-4-11/h1-2,5H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFOFYTGSDGUGKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CC#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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